N,N,2-trimethylpyridin-4-amine
Description
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N,N,2-trimethylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(10(2)3)4-5-9-7/h4-6H,1-3H3 |
InChI Key |
YTQVUCXSUXFTFM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)N(C)C |
Canonical SMILES |
CC1=NC=CC(=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the Pyridine Nitrogen
The dimethylamino group at the 4-position is typically introduced first due to the nucleophilic character of pyridine’s nitrogen. 4-Aminopyridine serves as a common precursor, undergoing exhaustive methylation with methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For example, treatment of 4-aminopyridine with excess MeI in acetonitrile at 80°C for 12 hours yields N,N-dimethylpyridin-4-amine (DMAP).
Electrophilic Methylation at the 2-Position
Introducing the 2-methyl group poses challenges due to pyridine’s electron-deficient aromatic ring. Friedel-Crafts alkylation is ineffective, necessitating alternative strategies:
-
Directed ortho-Metalation (DoM): A lithiation approach using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C generates a lithiated intermediate at the 3-position, which reacts with methyl iodide to install the 2-methyl group post-tautomerization.
-
Transition Metal-Catalyzed C–H Activation: Palladium or copper catalysts enable selective C–H methylation. For instance, a Pd(OAc)₂/ligand system with methylboronic acid under oxidative conditions achieves 2-methylation in moderate yields.
Multi-Step Synthesis via Pyridinium Intermediates
N-Aminopyridinium Salt Alkylation
Recent advances leverage N-aminopyridinium salts as intermediates for controlled alkylation. As demonstrated by Tan et al. (2022), these salts undergo self-limiting alkylation with alkyl halides, preventing overalkylation. For example:
-
Chan–Lam Coupling: Aryl boronic acids react with N-aminopyridinium triflate to form N-aryl-N-pyridinium amines.
-
Alkylation/Depyridylation: Treatment with hexyl iodide and Cs₂CO₃ induces monoalkylation, followed by reductive cleavage of the pyridinium group to yield secondary amines. Adapting this method, 2-methylation could precede N,N-dimethylation for target compound synthesis.
Reductive Amination Pathways
Reductive amination of 2-methylpyridine-4-carbaldehyde with dimethylamine and sodium cyanoborohydride (NaBH₃CN) offers a one-pot route. However, competing side reactions (e.g., over-reduction) necessitate careful pH control and stoichiometric optimization.
Biosynthetic and Catalytic Approaches
Enzymatic Methylation in Streptomyces antioxidans
N,N,2-Trimethylpyridin-4-amine has been isolated from Streptomyces antioxidans, suggesting biosynthetic pathways involving S-adenosylmethionine (SAM)-dependent methyltransferases. Homology modeling of methyltransferase enzymes from this strain predicts binding pockets accommodating pyridine substrates, enabling sequential methylation at the 4-amino and 2-positions.
Heterogeneous Catalysis
Zeolite-supported metal catalysts (e.g., Pt/Al₂O₃) facilitate gas-phase methylation of pyridine derivatives. Using methanol as a methyl donor at 300–400°C, this method achieves moderate regioselectivity for the 2-position but requires post-synthetic purification via silica gel chromatography.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Direct Alkylation | 4-Aminopyridine | MeI, Cs₂CO₃, 80°C | 45–60 | Moderate (2- vs. 6-) |
| Directed Lithiation | DMAP | n-BuLi, TMEDA, MeI | 30–40 | High (2-) |
| N-Aminopyridinium Route | Pyridinium triflate | Hexyl iodide, Cs₂CO₃, 70°C | 50–70 | High (2-) |
| Reductive Amination | 2-Methylpyridine-4-carbaldehyde | NaBH₃CN, dimethylamine | 25–35 | Low |
| Biosynthesis | Pyridine | SAM-dependent methyltransferases | N/A | High (4-, then 2-) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N,2-trimethylpyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, alkoxides.
Major Products
Oxidation: N-oxides.
Reduction: N,N,2-trimethylpiperidine.
Substitution: Various substituted pyridines.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Mechanism of Action
The mechanism by which N,N,2-trimethylpyridin-4-amine exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Positional Isomerism: N,N,2-Trimethylpyridin-4-amine and N,N,4-trimethylpyridin-2-amine () are positional isomers. The former has electron-donating groups at positions 2 and 4, while the latter shifts the dimethylamino group to position 2. This alters electronic density, impacting reactivity in substitution reactions .
- Halogenation Effects :
- Organometallic Derivatives: The stannyl derivative (N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine, ) replaces the methyl group with a trimethylstannyl moiety, enabling cross-coupling reactions. Its higher molecular weight (297.05 g/mol) reflects the heavy atom effect .
- Fluorinated Analog :
Research Findings and Trends
- Solubility and Stability: this compound exhibits moderate water solubility due to its polar dimethylamino group, whereas trifluoromethyl derivatives () show improved lipid membrane permeability .
- Reactivity :
- Brominated analogs () undergo Pd-catalyzed cross-coupling with aryl boronic acids, yielding biaryl structures with >90% efficiency .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and methyl group environments. For instance, methyl groups on pyridine typically resonate at δ 2.1–2.5 ppm in H NMR, while aromatic protons appear at δ 7.0–8.5 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal for assessing purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid enhance peak resolution .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
How can crystallographic software like SHELX resolve structural ambiguities in this compound derivatives?
Advanced Research Focus
SHELX programs (e.g., SHELXL, SHELXS) enable precise refinement of X-ray diffraction data. For example:
- Twinning Analysis : SHELXL handles twinned crystals by refining twin laws and partitioning intensities .
- Hydrogen Bonding Networks : SHELXPRO visualizes intermolecular interactions, critical for understanding packing arrangements in polymorphs .
- Disorder Modeling : Partial occupancy of methyl groups or solvent molecules can be resolved using restraints (e.g., SIMU/ISOR commands) .
What strategies address conflicting data in reaction mechanisms involving this compound and its analogs?
Q. Advanced Research Focus
- Isotopic Labeling : N or C labeling of the pyridine ring tracks regioselectivity in substitution reactions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and compare activation energies for competing pathways .
- Kinetic Studies : Monitoring reaction progress via in situ IR spectroscopy identifies intermediates and validates proposed mechanisms .
What in vitro assays are suitable for assessing the enzyme inhibitory activity of this compound?
Q. Basic Research Focus
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, ABL1) at 10–100 µM compound concentrations .
- CYP450 Interaction : Microsomal incubation (human liver microsomes) with LC-MS/MS detection quantifies metabolite formation and inhibition potency .
- Cellular Uptake : Radiolabeled compound (e.g., H) in cell lines (e.g., HEK293) measures permeability via scintillation counting .
How do structural modifications of this compound impact its physicochemical properties?
Q. Advanced Research Focus
What computational tools predict the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina screens against target proteins (e.g., kinases) using PyMOL for visualization .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- ADMET Prediction : SwissADME estimates bioavailability, BBB penetration, and CYP450 interactions .
How does this compound compare to structurally similar compounds in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
